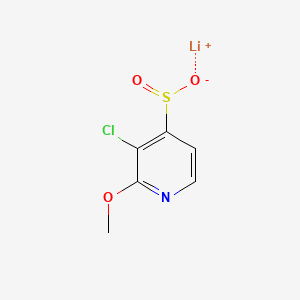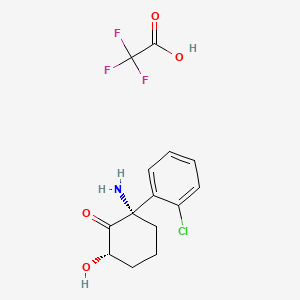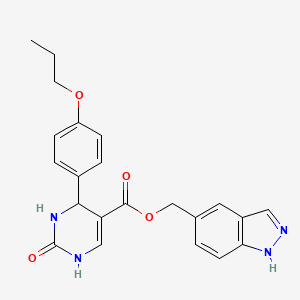
3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers (3-AMCBM) is an organic compound with a unique structure that has recently been studied for its potential applications in organic synthesis and pharmaceutical research. It is a cyclic molecule composed of three carbon atoms and one nitrogen atom, with a hydroxymethyl group attached to the nitrogen atom. This compound has been studied for its ability to form a range of diastereomers, which are stereoisomers that differ in the arrangement of their atoms in space. 3-AMCBM has been found to be useful in the synthesis of a variety of compounds, including pharmaceuticals, and has been studied for its potential biomedical applications.
Aplicaciones Científicas De Investigación
3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers has been studied for its potential applications in organic synthesis and pharmaceutical research. It has been found to be useful in the synthesis of a variety of compounds, including pharmaceuticals, and has been studied for its potential biomedical applications. 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers has been found to be a useful building block for the synthesis of a variety of compounds, including drugs and drug intermediates. It has also been used as a starting material for the synthesis of polymers, and has been studied for its potential use in the development of novel drugs and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers is not yet fully understood. However, it is thought to interact with proteins and other biomolecules, leading to changes in their structure and function. It has been suggested that 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers may interact with proteins through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Additionally, 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers has been found to interact with enzymes, leading to changes in their activity. These interactions may be important for the potential biomedical applications of 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers are not yet fully understood. However, it has been found to inhibit the enzyme acetylcholinesterase and to increase the release of dopamine and serotonin in the brain. Additionally, 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers has been found to modulate the activity of several enzymes involved in signal transduction pathways, suggesting that it may have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers has several advantages for use in laboratory experiments. It is relatively inexpensive, and can be synthesized in high yields using simple and efficient methods. Additionally, it has been found to interact with proteins and other biomolecules, making it a useful tool for studying protein-ligand interactions. However, it is important to note that 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers is a relatively new compound, and its effects on biochemical and physiological systems are not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers research. Further research is needed to better understand its mechanism of action and the biochemical and physiological effects of this compound. Additionally, further studies are needed to explore its potential applications in organic synthesis and pharmaceutical research. Finally, 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers may be useful in the development of novel drugs and drug delivery systems, and further research is needed to explore this potential.
Métodos De Síntesis
3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers can be synthesized using a variety of methods, including the Mannich reaction and the Knoevenagel condensation. In the Mannich reaction, 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers is formed by the reaction of an aldehyde, an amine, and a carbonyl compound. The Knoevenagel condensation is a two-step process in which an aldehyde and a ketone are reacted together in the presence of an acid catalyst to form a β-keto ester, which is then hydrolyzed to form 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers. Both of these methods are simple and efficient and can be used to synthesize 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers in high yields.
Propiedades
IUPAC Name |
3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(7)2-6(9,3-5)4-8/h8-9H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWDLEDRNAPGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CO)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)


![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B6605199.png)


